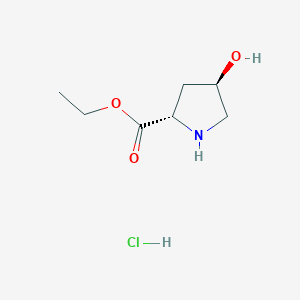
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Allylthio)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative with a unique allylthio group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral amino acid precursor.
Thioether Formation: The allylthio group is introduced via a nucleophilic substitution reaction using an allylthiol reagent under basic conditions.
Hydrochloride Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group, yielding the corresponding amino acid.
Substitution: The allylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amino acid without the allylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications. Its chiral nature makes it valuable for studying stereospecific biological processes.
Medicine
In medicinal chemistry, ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride may serve as a precursor for the development of novel therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities.
Industry
The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride exerts its effects depends on its interaction with molecular targets. The allylthio group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The amino acid moiety can also interact with receptors or transporters, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Methylthio)-2-aminopropanoic acid hydrochloride: Similar structure but with a methylthio group instead of an allylthio group.
®-3-(Ethylthio)-2-aminopropanoic acid hydrochloride: Contains an ethylthio group.
®-3-(Propylthio)-2-aminopropanoic acid hydrochloride: Contains a propylthio group.
Uniqueness
The presence of the allylthio group in ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride imparts unique reactivity compared to its methylthio, ethylthio, and propylthio analogs. The allyl group can participate in additional chemical reactions such as polymerization or cross-linking, making this compound more versatile for various applications.
Propriétés
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWHAKBPQQAEDT-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743943 |
Source


|
| Record name | S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60114-85-4 |
Source


|
| Record name | S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)




